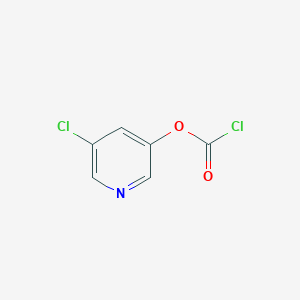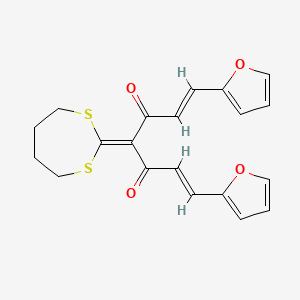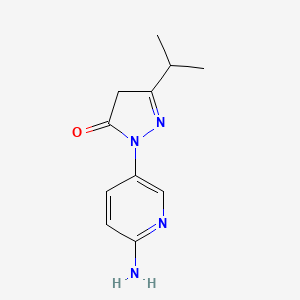
5-Chloropyridin-3-YL chloroformate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloropyridin-3-YL chloroformate: is an organic compound with the molecular formula C6H3Cl2NO2 . It is a derivative of pyridine, where the chloroformate group is attached to the 3-position of the pyridine ring, and a chlorine atom is attached to the 5-position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridin-3-YL chloroformate typically involves the reaction of 5-chloropyridine-3-carboxylic acid with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester. The general reaction scheme is as follows:
5-Chloropyridine-3-carboxylic acid+Phosgene→5-Chloropyridin-3-YL chloroformate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
5-Chloropyridin-3-YL chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-chloropyridine-3-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 5-chloropyridin-3-yl methanol under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the generated hydrochloric acid.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Carbamates, carbonates, and thiocarbonates.
Hydrolysis: 5-Chloropyridine-3-carboxylic acid and hydrochloric acid.
Reduction: 5-Chloropyridin-3-yl methanol.
科学研究应用
5-Chloropyridin-3-YL chloroformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates. It is also employed in the preparation of various heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of enzyme inhibitors and receptor antagonists.
Medicine: In medicinal chemistry, this compound is used to develop new drugs with potential therapeutic applications. It is involved in the synthesis of compounds that target specific enzymes and receptors.
作用机制
The mechanism of action of 5-Chloropyridin-3-YL chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form various derivatives, which can interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .
相似化合物的比较
Similar Compounds
5-Chloropyridine-3-boronic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
5-Chloropyridine-3-carboxylic acid: A precursor in the synthesis of 5-Chloropyridin-3-YL chloroformate and other derivatives.
5-Chloropyridin-3-yl methanol: Formed by the reduction of this compound and used in organic synthesis.
Uniqueness
This compound is unique due to its chloroformate functional group, which imparts high reactivity towards nucleophiles. This makes it a valuable reagent in organic synthesis, allowing for the formation of a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C6H3Cl2NO2 |
|---|---|
分子量 |
192.00 g/mol |
IUPAC 名称 |
(5-chloropyridin-3-yl) carbonochloridate |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-1-5(3-9-2-4)11-6(8)10/h1-3H |
InChI 键 |
BYPYXXULACETKX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1Cl)OC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)


![Hexahydro-2H-cyclopenta[b]furan-3a-amine](/img/structure/B13217794.png)



![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13217812.png)


